molecular formula C6H8O B1605978 5-Hexyn-2-one CAS No. 2550-28-9

5-Hexyn-2-one

Cat. No. B1605978
CAS RN: 2550-28-9
M. Wt: 96.13 g/mol
InChI Key: MQVQPQJPNZJTAY-UHFFFAOYSA-N
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Description

5-Hexyn-2-one is a chemical compound with the formula C6H8O . It has a molecular weight of 96.1271 . The IUPAC name for this compound is hex-5-yn-2-one .


Molecular Structure Analysis

The molecular structure of 5-Hexyn-2-one consists of 14 bonds in total. There are 6 non-H bonds, 2 multiple bonds, 2 rotatable bonds, 1 double bond, 1 triple bond, and 1 ketone .


Physical And Chemical Properties Analysis

5-Hexyn-2-one is a liquid with a density of 0.9±0.1 g/cm^3 . It has a boiling point of 149.8±13.0 °C at 760 mmHg . The compound has a vapour pressure of 4.0±0.3 mmHg at 25°C and an enthalpy of vaporization of 38.7±3.0 kJ/mol . Its flash point is 42.7±14.8 °C . The index of refraction is 1.424 .

Scientific Research Applications

Photochemical Stability

  • Photoisomerization and Stability : 5-Hexen-2-one demonstrates significant stability towards photolysis. It primarily undergoes photoisomerization to form a specific isomer at 3130 angstroms up to 139 degrees. This stability is comparable to that of unsaturated carbonyl compounds with the double bond conjugated with the carbonyl group (Srinivasan, 1960).

Enzyme Inhibition and Biological Activity

  • Enzyme Inhibition Properties : Derivatives of 5-Hexyne, such as 6-heptyne-2,5-diamine, have been identified as potent inhibitors of mammalian ornithine decarboxylase, an enzyme critical in polyamine biosynthesis. This characteristic highlights the compound's potential in biochemical and medicinal research (Danzin et al., 1983).

Chemical Synthesis and Reactions

  • Cyclization Processes : 5-Hexyn-1-yllithiums, derived from 5-Hexyn-2-one, show a tendency to undergo regiospecific cyclization, forming vinyllithiums. These reactions are significant in synthetic chemistry for creating functionalized cyclopentylidene-containing products (Bailey et al., 1989).

Spectroscopy and Conformational Studies

  • Vibrational and Conformational Analysis : Studies on similar compounds like 5-methyl-1-hexyne provide insights into their vibrational spectra and molecular conformations, aiding in understanding the physical and chemical properties of 5-Hexyn-2-one derivatives (Crowder & Edwards, 1994).

Bio-based Chemical Production

  • Biomass Conversion : Derivatives of 5-Hexyn-2-one, such as 5-hydroxymethylfurfural (HMF), are significant in the conversion of plant biomass to various chemicals. HMF serves as a precursor for numerous applications, including biofuels and biopolymers, highlighting the potential of 5-Hexyn-2-one derivatives in sustainable chemistry and bio-based product development (Chernyshev et al., 2017).

Catalysis and Isomerization

  • Catalytic Isomerization : The catalytic isomerization of compounds related to 5-Hexyn-2-one, such as 1-hexene, on certain catalysts like H-ZSM-5 zeolite, helps understand the effects of catalysts on the isomerization process. This research contributes to the broader understanding of catalytic processes in organic chemistry (Abbot et al., 1985).

Safety And Hazards

5-Hexyn-2-one is classified as a flammable liquid . It is advised to avoid contact with skin and eyes, and not to breathe dust, mist, vapors, or spray . Precautionary measures against static discharges should be taken, and only spark-proof tools and explosion-proof equipment should be used .

properties

IUPAC Name

hex-5-yn-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O/c1-3-4-5-6(2)7/h1H,4-5H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQVQPQJPNZJTAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50180189
Record name 5-Hexyn-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50180189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

96.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Hexyn-2-one

CAS RN

2550-28-9
Record name 5-Hexyn-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2550-28-9
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Hexyn-2-one
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Record name 5-Hexyn-2-one
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Record name hex-5-yn-2-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
86
Citations
A Arcadi, E Rossi - Tetrahedron letters, 1996 - Elsevier
… synthesis of 2,3,5-trisubstituted furans 3c from the easily available 6 3-acetyl-5-hexyn-2-one 1 with unsaturated triflates/halides in the presence of palladium (0) complexes and K2CO3 (Scheme …
Number of citations: 52 www.sciencedirect.com
JC Dan̄ino - 1982 - ir.library.oregonstate.edu
… Direct photolysis of 1-diazo-5-hexyn-2-one afforded only the ketene arising from a Wolff rearrangement which was allowed to react with methanol to afford methyl 5hexynoate before …
Number of citations: 0 ir.library.oregonstate.edu
JP Carter, L Noronha-Blob, VH Audia… - Journal of medicinal …, 1991 - ACS Publications
… in water, and 200 mg of copper acetate in 50 mL of dioxane was heated at 60 C for 1 h, and then 216 g (0.63 mol) of the l-cyclohexyl-l-phenyl-l-(trimethylsiloxy)-5hexyn-2-one in 150 mL …
Number of citations: 33 pubs.acs.org
Y Inada, Y Nishibayashi… - Angewandte Chemie …, 2005 - Wiley Online Library
… corresponding chiral disulfides in THF at room temperature for 12 h, 3 , 5 and NH 4 BF 4 at reflux temperature for 6 h afforded the propargylic alkylated product 4-phenyl-5-hexyn-2-one (…
Number of citations: 135 onlinelibrary.wiley.com
Y Nishibayashi, I Wakiji, Y Ishii… - Journal of the …, 2001 - ACS Publications
… Treatment of 1-phenyl-2-propyn-1-ol (2a) in acetone in the presence of 1a 6 (5 mol %) and NH 4 BF 4 (10 mol %) at reflux temperature for 4 h afforded 4-phenyl-5-hexyn-2-one (3a) in 78…
Number of citations: 154 pubs.acs.org
G Fantin, M Fogagnolo, PP Giovannini, A Medici… - Tetrahedron …, 1995 - Elsevier
… 5-Methyl-5-hepten-2-one la and 5-hexyn-2-one 1 e are reduced … Obviously this approach is not used when the reduction affords the S-enantiomer (ie 5-hexyn-2-one lc). …
Number of citations: 58 www.sciencedirect.com
N Matsuo, F Fujita, O Magara, H Yamazaki… - Agricultural and …, 1982 - jstage.jst.go.jp
… of the alcohol (II) from 5-hexyn-2-one, but no example was disclosed. Our experiments proved that the total yield of II from ethyl acetoacetate via 5-hexyn-2-one was below 5%in …
Number of citations: 9 www.jstage.jst.go.jp
G Onodera, H Matsumoto, Y Nishibayashi… - …, 2005 - ACS Publications
… The result is in sharp contrast to the formation of 4-phenyl-5-hexyn-2-one when neutral or monocationic thiolate- and selenolate-bridged diruthenium complexes were used as catalysts (…
Number of citations: 43 pubs.acs.org
SK Chiu, PE Peterson - Tetrahedron Letters, 1980 - Elsevier
Allyltrialkylsilanes have recently received intensive study'because of their ability to undergo reactions with electrophiles to form carbon-carbon or other bonds with a concomitant double …
Number of citations: 22 www.sciencedirect.com
WS Johnson, TT Li, CA Harbert… - Journal of the …, 1970 - ACS Publications
… H) isolated by vpc from a 3:2 mixture of cis and trans isomers resulting from a Wittig reaction between 5-hexyn-2-one and the phosphorane 5 ((C6HS)3P in place of O). The 60-MHz nmr …
Number of citations: 60 pubs.acs.org

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